[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.: 1353966-87-6
Cat. No.: VC8233305
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353966-87-6 |
|---|---|
| Molecular Formula | C15H27ClN2O3 |
| Molecular Weight | 318.84 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C15H27ClN2O3/c1-5-17(14(20)21-15(2,3)4)11-12-6-8-18(9-7-12)13(19)10-16/h12H,5-11H2,1-4H3 |
| Standard InChI Key | WJSXDPMNHXCFJQ-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCN(CC1)C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic compound classified as a carbamate derivative. Carbamates are esters or salts of carbamic acid, often derived from the reaction of alcohols with isocyanates. This compound features a piperidine ring structure and a chloroacetyl group, which may confer specific biological activities, making it of interest in medicinal chemistry.
Synthesis
The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves several key steps, although specific details are not provided in the search results. Generally, the synthesis of similar carbamate compounds involves reactions between amines and isocyanates or chloroformates.
Biological Activity and Applications
The biological activity of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester is primarily related to its interaction with biological targets. The chloroacetyl group and the piperidine ring structure may contribute to its potential as a medicinal agent. Research indicates that modifications in the piperidine structure can significantly affect binding affinity and selectivity towards specific receptors or enzymes.
Spectroscopic Analysis
The molecular structure of [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester can be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
Chemical Reactions
This compound can participate in several chemical reactions due to its functional groups. The chloroacetyl group can undergo nucleophilic substitution reactions, while the carbamate group can be hydrolyzed under acidic or basic conditions.
Data Table: Comparison of Similar Carbamate Compounds
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